molecular formula C4H5NO2 B123630 4-Oxazolemethanol CAS No. 155742-48-6

4-Oxazolemethanol

Cat. No. B123630
M. Wt: 99.09 g/mol
InChI Key: BKHIXCNJVHVHAG-UHFFFAOYSA-N
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Description

4-Oxazolemethanol is a pyridine derivative that can be used as an orthogonal heteroarylation partner . This compound reacts with iodides to form the corresponding 4-oxazolium salt, which can be converted into a variety of oxazoles .


Synthesis Analysis

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Oxazole derivatives have been synthesized and evaluated for their various biological activities .


Molecular Structure Analysis

The molecular formula of 4-Oxazolemethanol is C4H5NO2 . It is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

Oxazoles and its derivatives are a part of a number of medicinal compounds . They have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .


Physical And Chemical Properties Analysis

4-Oxazolemethanol has a molecular weight of 99.09 g/mol . It is a liquid at room temperature . The storage temperature is recommended to be 2-8°C .

Scientific Research Applications

Synthesis and Catalysis

  • Efficient Synthesis Techniques : A study by Luo et al. (2012) detailed an efficient modular synthesis of 2,4-oxazole, a crucial structural motif in various natural products, via a [3 + 2] annulation strategy using a gold-catalyzed oxidation approach. The method overcomes the high electrophilicity of the intermediate α-oxo gold carbene, increasing its chemoselectivity (Luo, Ji, Li, & Zhang, 2012).
  • Gold-Catalyzed Intermolecular Reactions : Gillie et al. (2016) demonstrated the synthesis of complex, fully substituted 4-aminooxazoles via a gold-catalyzed intermolecular reaction. This process allows for significant structural and functional group variation, showcasing the versatility of oxazole compounds (Gillie, Reddy, & Davies, 2016).

Materials Science

  • Electronic and Optical Properties : The study of oxazole derivatives like BMPO (4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one) reveals potential applications in organic light-emitting diodes and photovoltaics due to their charge transport and nonlinear optical properties. This was outlined by Irfan et al. (2018) who used density functional theory to explore these properties (Irfan, Al‐Sehemi, Chaudhry, & Muhammad, 2018).

Corrosion Inhibition

Drug Discovery and Medicinal Chemistry

Other Applications

  • Multicomponent Synthesis of Heterocycles : Janvier et al. (2002) described a novel synthesis of 5-aminooxazole and its subsequent transformation into pyrrolo[3,4-b]pyridin-5-one, showcasing the potential of oxazole derivatives in the synthesis of complex heterocycles (Janvier, Sun, Bienaymé, & Zhu, 2002).

Safety And Hazards

The safety information for 4-Oxazolemethanol includes hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive . Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity . Therefore, the future research on 1,3,4-oxadiazole derivatives, including 4-Oxazolemethanol, is very promising .

properties

IUPAC Name

1,3-oxazol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-1-4-2-7-3-5-4/h2-3,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHIXCNJVHVHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579735
Record name (1,3-Oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxazolemethanol

CAS RN

155742-48-6
Record name (1,3-Oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-oxazol-4-ylmethanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxazolemethanol
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4-Oxazolemethanol
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4-Oxazolemethanol
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4-Oxazolemethanol
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4-Oxazolemethanol
Reactant of Route 6
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4-Oxazolemethanol

Citations

For This Compound
13
Citations
S Yu, H Quan-yuan, Y Shao-rong… - Wuhan University Journal …, 2002 - Springer
Chiral oxazoborolidine borane complex was prepared from (αs, 4s)-2-dichloromethyl-4, 5-dihydro-α-(4-nitrophenyl)-4-oxazolemethanol with Borane in THF. The borane modified by …
Number of citations: 2 link.springer.com
MJ Kukla, JM Fortunato - The Journal of Organic Chemistry, 1984 - ACS Publications
… evaporated to give 2,5-dimethyl-4-oxazolemethanol as an off-white solid. Recrystallization … 2,5-Dimethyl-4-oxazolemethanol (30 g) was added to activated manganese dioxide (300 g) …
Number of citations: 20 pubs.acs.org
JE Clark, PA Fischer, DP Schumacher - Synthesis, 1991 - thieme-connect.com
… enzymatic hydrolysis using protease from Streptomyces griseus and both stereoisomers are converted to D-threo-4, 5-dihydro-5-(4-methylsulfonylphenyl)-2-phenyl-4-oxazolemethanol, …
Number of citations: 33 www.thieme-connect.com
SE Whitney, B Rickborn - The Journal of Organic Chemistry, 1991 - ACS Publications
Reactions of 2--, 2-, 4-, and 5-lithiooxazoles are used to prepare various substituted derivatives. Previously unrecognized time dependence for the reaction of a 2-lithiooxazole with …
Number of citations: 63 pubs.acs.org
AK Ghosh, N Kumaragurubaran, L Hong… - Journal of the …, 2006 - ACS Publications
… Acid 14 was prepared by alkoxycarbonylation 10 of 2,5-dimethyl-4-oxazolemethanol 11 and methylcysteine methyl ester followed by saponification of the resulting ester (see Supporting …
Number of citations: 77 pubs.acs.org
JR Rizzo, BA Anderson, LJ Heinz… - Organic Preparations …, 2000 - Taylor & Francis
Pan C. The free base mixture from Part B was added in one portion to the 12 L reaction flask (Part A) at-10". The mixture was stirred at ambient temperature overnight (18 h). The …
Number of citations: 1 www.tandfonline.com
Y Momose, T Maekawa, H Odaka, H Ikeda… - Chemical and …, 2002 - jstage.jst.go.jp
… propen-1-ol (15c) Sodium hydride (60% in oil, 2.22g, 55.5mmol) was added gradually to a mixture of 5-methyl-2-phenyl-4-oxazolemethanol (10.0 g, 52.9 mmol), 3,4-…
Number of citations: 90 www.jstage.jst.go.jp
Y Momose, T Maekawa, T Yamano… - Journal of medicinal …, 2002 - ACS Publications
… An ice-cooled solution of 5-methyl-2-phenyl-4-oxazolemethanol (8.00 g, 42.3 mmol) and 2-chloro-5-nitropyridine (7.04 g, 44.4 mmol) in DMF (150 mL) was treated with sodium hydride (…
Number of citations: 181 pubs.acs.org
GD Diana, AM Treasurywala, TR Bailey… - Journal of medicinal …, 1990 - ACS Publications
… 4,5-Dihydro-2-[4-[[7-(3-methyl-5-isoxazolyl)heptyl]oxy]phenyl]-4-oxazolemethanol (6). A mixture of 11.0 g (30 mmol) of ethyl 4-[[7-(3-rnethy!-5-isoxazolyl)heptyl]oxy]benzimidate …
Number of citations: 39 pubs.acs.org
L Théveau, C Schneider, O Querolle… - Organic & …, 2016 - pubs.rsc.org
… Thus, to a solution of 4-oxazolemethanol 4 (1.139 g, 11.50 mmol) in anhydrous DMF (30 mL) were added imidazole (78 mg, 1.15 mmol, 0.1 equiv.) and 60% NaH in oil (598 mg, 14.95 …
Number of citations: 3 pubs.rsc.org

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